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Compound of Interest

Compound Name: 1-Pentanol, 5-(p-aminophenoxy)-
CAS No.: 100055-08-1
Cat. No.: B1663981

Get Quote

Technical Guide: 1-Pentanol, 5-(p-
aminophenoxy)-
Chemical Identity & Physicochemical Profile[1][2][3]

[4]

1-Pentanol, 5-(p-aminophenoxy)-, also known as 5-(4-aminophenoxy)pentan-1-ol, is a

bifunctional building block characterized by a flexible pentyl ether chain connecting a primary
aromatic amine and a primary aliphatic alcohol.[1] This structural duality allows for orthogonal
functionalization, making it an essential motif in the design of Proteolysis Targeting Chimeras
(PROTACS) and liquid crystalline polymers.[1]
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Property Specification
CAS Number 100055-08-1
IUPAC Name 5-(4-Aminophenoxy)pentan-1-ol

Molecular Formula

Molecular Weight

195.26 g/mol

SMILES

OCCcCCCOclccc(N)ceel

Physical State

Off-white solid or viscous oil (Homolog

dependent*)
N Soluble in DMSO, DMF, Methanol, Ethanol;
Solubility ) )
sparingly soluble in water.[1]
pKa (Amine) ~4.9 (Aniline conjugate acid)
pKa (Alcohol) ~16

*Note: Odd-numbered alkyl chains in alkoxy anilines often exhibit lower melting points than

their even-numbered counterparts due to packing efficiency in the crystal lattice.[1]

Synthetic Pathways & Methodology[1]

The synthesis of 5-(4-aminophenoxy)pentan-1-ol typically follows a robust two-step sequence:

Williamson Ether Synthesis followed by Nitro Reduction.[1] This pathway ensures high

regioselectivity and yield.[1]

Step 1: Etherification (Nucleophilic Substitution)[1]

o Reactants:p-Nitrophenol and 5-Chloro-1-pentanol (or 5-Bromo-1-pentanol).[1]

e Conditions:

(base), DMF or Acetonitrile (solvent),

1]
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e Mechanism: The phenoxide ion generated by base deprotonation attacks the alkyl halide via

an

mechanism.[1]

 Critical Control: Use of 5-chloro-1-pentanol requires iodide catalysis (KI) to accelerate the

reaction.[1]

Step 2: Nitro Reduction[1]

o Reactants: 5-(4-Nitrophenoxy)pentan-1-ol.[1]
e Reagents:

/ Pd-C (Catalytic Hydrogenation) OR Fe /
(Chemical Reduction).[1]

o Outcome: Quantitative conversion of the nitro group to the primary amine without affecting
the ether linkage or the hydroxyl group.[1]

Visualization: Synthesis Workflow
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Figure 1: Two-step synthetic pathway via nitro-ether intermediate.[1]

Reactivity & Derivatization Strategies[1]

The molecule's utility stems from its heterobifunctionality.[1] The aromatic amine and aliphatic
alcohol possess distinct reactivity profiles, enabling "orthogonal” chemical ligation—a
requirement for constructing complex drug conjugates.[1]
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Amine Reactivity (The "Head")

The aniline nitrogen is moderately nucleophilic but less basic than aliphatic amines.[1]

e Acylation: Reacts with NHS-esters or acid chlorides to form stable amide bonds.[1] This is
the primary attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or Target
Proteins.[1]

e Reductive Amination: Reacts with aldehydes to form secondary amines.[1]

Alcohol Reactivity (The "Tail")

The primary hydroxyl group serves as the anchor for chain extension or activation.[1]

 Activation: Converted to a leaving group (Tosylate, Mesylate, or Halide) to enable
nucleophilic attack by a second ligand.[1]

» Oxidation: Can be oxidized to a carboxylic acid (Jones reagent) or aldehyde (Dess-Martin
Periodinane) for alternative coupling strategies.[1]

Visualization: Orthogonal Reactivity Logic
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Figure 2: Divergent reactivity pathways for library synthesis.[1]
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Applications in Drug Discovery[1]
PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACS), the linker length and composition determine the
ternary complex stability (Target-PROTAC-E3 Ligase).[1]

o Linker Length: The 5-carbon pentyl chain provides a specific spatial separation (~6-8 A)
distinct from standard PEG linkers.[1] This hydrophobicity can improve cell permeability
compared to hydrophilic PEG chains.[1]

 Rigidity: The phenyl ether moiety adds semi-rigidity, reducing the entropic penalty upon
binding compared to fully flexible aliphatic chains.[1]

Experimental Insight: When designing a PROTAC library, use 5-(4-aminophenoxy)pentan-1-ol
alongside its homologs (propyl, butyl, hexyl) to scan for the optimal "linkerology" that
maximizes degradation efficiency (

) and potency (
).

Validated Experimental Protocol
Synthesis of 5-(4-Aminophenoxy)pentan-1-ol (Lab Scale)

Safety Note:p-Nitrophenol is toxic and stains skin.[1] Alkyl halides are potential alkylating
agents.[1] Perform all reactions in a fume hood.

 Etherification:
o Dissolve p-nitrophenol (13.9 g, 100 mmol) and anhydrous

(20.7 g, 150 mmol) in DMF (100 mL).

o Stir at room temperature for 30 mins.
o Add 5-chloro-1-pentanol (12.3 g, 100 mmol) and a catalytic amount of KI (0.5 g).[1]

o Heatto
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for 12 hours.

o Workup: Pour into ice water. Filter the precipitate (if solid) or extract with Ethyl Acetate.[1]
Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.[1] Dry
over

[1]

e Reduction:

[e]

Dissolve the crude nitro intermediate in Methanol (150 mL).

o

Add 10% Pd/C (1.0 g) under Argon.[1]

[¢]

Purge with Hydrogen gas (balloon pressure) and stir vigorously for 6-12 hours.

[¢]

Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate in vacuo.

[e]

Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography
(DCM/MeOH) if necessary.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663981/docs#1-pentanol-5-p-aminophenoxy-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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